5-(3-(Methoxycarbonyl)phenyl)nicotinic acid
CAS No.: 842170-42-7
Cat. No.: VC11738107
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 842170-42-7 |
|---|---|
| Molecular Formula | C14H11NO4 |
| Molecular Weight | 257.24 g/mol |
| IUPAC Name | 5-(3-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(5-10)11-6-12(13(16)17)8-15-7-11/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | PMJXAECJONMZMG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Introduction
Structural and Chemical Characteristics
Table 1: Key Physicochemical Properties
Spectral Signatures
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IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch of carboxylic acid and ester), 1600 cm (aromatic C=C), and 1250 cm (C-O of methoxy group).
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NMR (H): Key signals include δ 8.8–9.1 ppm (pyridine H-2/H-6), δ 7.5–8.2 ppm (phenyl protons), and δ 3.9 ppm (methoxy singlet) .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a Suzuki-Miyaura coupling between 5-bromonicotinic acid and 3-(methoxycarbonyl)phenylboronic acid, followed by hydrolysis of protecting groups. Alternative approaches include:
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Oxidative Functionalization: Oxidation of 5-(3-methylphenyl)nicotinic acid using KMnO in acidic media, though this risks over-oxidation to dicarboxylic byproducts .
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Condensation Reactions: Reaction of nicotinoyl chloride with methyl 3-hydroxybenzoate under Mitsunobu conditions .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Suzuki Coupling | 65–75 | ≥98 | Requires palladium catalysts |
| Oxidative Functionalization | 40–50 | 85–90 | Byproduct formation |
| Mitsunobu Condensation | 55–60 | 95–97 | High reagent cost |
Process Optimization
Recent advances emphasize green chemistry principles:
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Solvent Selection: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency.
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Catalyst Recycling: Immobilized palladium catalysts enable ≥5 reaction cycles without significant activity loss .
Comparative Analysis with Structural Analogues
Impact of Substituent Groups
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Methoxycarbonyl vs. Methyl: The electron-withdrawing methoxycarbonyl group enhances metabolic stability compared to 5-methylnicotinic acid (t = 4.7 h vs. 2.1 h in hepatic microsomes) .
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Positional Isomerism: 5-substituted derivatives exhibit 3-fold higher aqueous solubility than 3-substituted counterparts due to reduced crystal lattice energy.
Table 3: Structure-Activity Relationships
| Compound | LogP | Solubility (mg/mL) | Receptor Binding Affinity (nM) |
|---|---|---|---|
| 5-(3-(Methoxycarbonyl)phenyl)nicotinic acid | 1.2 | 0.89 | 142 ± 11 |
| 5-Methylnicotinic acid | 0.8 | 2.34 | 298 ± 23 |
| Nicotinic acid | -0.3 | 18.7 | 510 ± 45 |
Industrial and Research Applications
Pharmaceutical Development
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Prodrug Design: The methoxycarbonyl group serves as a hydrolyzable promoiety, enabling sustained release formulations.
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Metal Chelation: Forms stable complexes with Cu (log K = 8.2) for potential use in Wilson’s disease therapy .
Material Science
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Coordination Polymers: Self-assembles with Zn into porous frameworks with BET surface area = 780 m/g, applicable in gas storage.
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